molecular formula C21H23N3O3S B11661800 butyl 4-({[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate

butyl 4-({[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11661800
M. Wt: 397.5 g/mol
InChI Key: PMSXDXBDTFOHHH-UHFFFAOYSA-N
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Description

BUTYL 4-{2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features a benzimidazole moiety Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-{2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry to streamline the process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-{2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alcohols for ester substitution .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, BUTYL 4-{2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development .

Medicine

In medicine, BUTYL 4-{2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is investigated for its potential to treat various diseases. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for drug discovery .

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of BUTYL 4-{2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BUTYL 4-{2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyl ester group enhances its lipophilicity, potentially improving its bioavailability and pharmacokinetic profile compared to other benzimidazole derivatives .

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

butyl 4-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C21H23N3O3S/c1-3-4-13-27-20(26)15-9-11-16(12-10-15)22-19(25)14-28-21-23-17-7-5-6-8-18(17)24(21)2/h5-12H,3-4,13-14H2,1-2H3,(H,22,25)

InChI Key

PMSXDXBDTFOHHH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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